DN1 is classified as a small molecule inhibitor. Its chemical structure is defined as 4-fluoro-N'-[1-(2-pyridinyl)ethylidene] (Chembridge ID# 5325699) . The compound has been studied for its efficacy against various bacterial toxins, particularly focusing on its protective role against anthrax toxins .
The synthesis of DN1 involves several key steps that typically include:
Technical parameters such as temperature, reaction time, and solvent choice are critical to optimize yield and purity during synthesis.
The molecular structure of DN1 can be described as follows:
The three-dimensional conformation of DN1 allows it to effectively interact with the lethal factor component of anthrax toxin, facilitating its inhibitory action .
DN1 primarily acts through non-covalent interactions with the lethal factor of anthrax toxin. Key reactions include:
These interactions are characterized by kinetic studies that demonstrate a decrease in the rate of cell death in the presence of DN1 when exposed to anthrax toxins .
The mechanism of action of DN1 involves several steps:
The physical and chemical properties of DN1 include:
These properties are crucial for its application in biological assays and potential therapeutic uses.
DN1 has several scientific applications, particularly in research focused on:
The ongoing research into DN1's efficacy highlights its potential role in developing countermeasures against bioterrorism threats posed by Bacillus anthracis .
Lethal toxin (LeTx or LT), composed of protective antigen (PA) and lethal factor (LF), is a critical virulence factor of Bacillus anthracis. PA (83 kDa) binds to cell surface receptors (TEM8/CMG2), undergoes furin-mediated cleavage to PA63, and forms heptameric prepores that internalize LF via endocytosis. Acidification of endosomes triggers prepore-to-pore transition, enabling LF translocation into the cytosol [1] [9]. LF—a zinc-dependent metalloprotease—induces cytotoxicity by cleaving mitogen-activated protein kinase kinases (MKKs), disrupting immune signaling and cellular homeostasis [3] [5].
LT directly compromises endothelial and epithelial barriers, contributing to vascular leakage, hemorrhage, and multi-organ failure. In vitro studies demonstrate LT-induced apoptosis in human umbilical vein endothelial cells (HUVECs) and dermal microvascular endothelial cells (DMVECs) at LF concentrations as low as 5 ng/mL. This disrupts endothelial integrity, leading to pleural/peritoneal edema and hemoconcentration in vivo [3] [9]. Barrier dysfunction facilitates bacterial dissemination and lethal toxemia, particularly in inhalational anthrax where LT mediates mediastinal widening and pulmonary hemorrhage [9].
Table 1: Cellular Targets of Anthrax Lethal Toxin
Cell Type | Cytotoxic Effects | Experimental Model | Primary Outcome |
---|---|---|---|
Macrophages | Pyroptosis via NLRP1b inflammasome activation | RAW264.7 murine cells | Caspase-1-dependent cell lysis |
Endothelial cells | Caspase-dependent apoptosis | HUVEC/DMVEC monolayers | Loss of barrier integrity, edema |
Epithelial cells | Tight junction disruption | Gastrointestinal/respiratory | Bacterial translocation |
LT cytotoxicity operates through two parallel pathways:
Pyroptosis exacerbates tissue damage by releasing cytosolic contents (e.g., IL-1β, TNF-α), amplifying inflammation and vascular leakage. However, this process also serves as an innate defense mechanism, eliminating LT-sensitive macrophages to restrict bacterial growth [2] [9].
Traditional anthrax therapies target bacterial components (e.g., antibiotics) or toxins (e.g., PA-directed vaccines). However, limitations include:
Host-oriented therapeutics address these gaps by targeting conserved cellular pathways hijacked by toxins. DN1 exemplifies this strategy. Identified in a screen for LT cytoprotectants, this small molecule (3.1 μM) blocks pyroptosis in RAW264.7 macrophages without inhibiting LF protease activity, PA pore formation, or cathepsin B-mediated endosomal escape [2].
Table 2: Key Properties of Lethal Toxin Inhibitor DN1
Property | Characterization | Significance |
---|---|---|
Chemical structure | 4-fluoro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide | Enables synthetic reproducibility |
Protective concentration | >1.7 μM in RAW264.7 cells | Effective against high-dose LT |
Therapeutic window | Cytotoxic above 1.7 μM | Narrow in vitro therapeutic index |
GPCR targets | Type-1 angiotensin II receptor, apelin receptor | Modulates downstream signaling (PI3K/PLC/PKB) |
Broad-spectrum activity | Protects against LFnDTA-PA but not CT/PE toxins | Indicates pathway-specific inhibition |
DN1's efficacy depends on timing: pretreatment or co-administration with LT is protective, but post-intoxication application fails. Crucially, DN1 acts independently of protein synthesis, as evidenced by its activity in cycloheximide-treated cells [2]. This positions DN1 as a prototype for host-directed therapies that neutralize multiple pathogens exploiting similar cytotoxicity pathways.
Concluding Remarks
DN1 exemplifies the shift toward host-oriented therapeutics that disrupt conserved virulence mechanisms. Its GPCR-modulating activity offers a template for novel broad-spectrum anti-infectives targeting toxin-induced cytotoxicity. Future work will require optimizing selectivity to mitigate off-target effects and validating efficacy in in vivo infection models.
Compound Name in Article:4-fluoro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide (DN1)
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1